Epostano

Descripción general

Descripción

Epostane, also known as Epostane, is a useful research compound. Its molecular formula is C22H31NO3 and its molecular weight is 357.5 g/mol. The purity is usually 95%.

The exact mass of the compound Epostane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Abortifacient Agents - Abortifacient Agents, Steroidal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Epostane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epostane including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Anticonceptiva

El Epostano ha sido investigado como un posible anticonceptivo debido a su capacidad para inhibir la 3β-hidroxiesteroide deshidrogenasa (3β-HSD), que es crucial para la síntesis de progesterona . Al bloquear esta vía, el this compound evita la producción de progesterona, una hormona necesaria para mantener el embarazo. Esta acción lo convierte en un candidato para el uso anticonceptivo, aunque no se ha comercializado para este propósito.

Estudios Abortivos

Como antiprogestágeno, el this compound puede interrumpir el embarazo al inhibir la síntesis de progesterona. Se ha comparado con la mifepristona en ensayos clínicos y se ha encontrado que es ligeramente más eficaz para inducir el aborto . Esta aplicación es particularmente relevante en la investigación sobre salud reproductiva donde se están explorando opciones abortivas alternativas.

Desarrollo de Medicamentos Oxitócicos

Se ha explorado el papel del this compound como un fármaco oxitócico, que estimula la contracción del músculo uterino. Esta aplicación podría ser significativa en el manejo del trabajo de parto o en condiciones que requieren contracciones uterinas .

Investigación del Sistema Endocrino

Se ha estudiado el impacto del compuesto en el sistema endocrino, particularmente su efecto transitorio sobre la síntesis de progesterona ovárica. La rápida pero temporal disminución de los niveles locales de progesterona del this compound puede interferir con la ovulación, proporcionando información sobre los eventos metabólicos que conducen a la ruptura del folículo .

Investigación de la Síntesis de Prostaglandinas

Las investigaciones han demostrado que el this compound puede reducir los niveles ováricos de prostaglandinas E2 y F2α en aproximadamente un 30% en las 2 horas posteriores a la administración . Esta moderada reducción en la síntesis de prostanoides ováricos generalmente no es suficiente para bloquear la ovulación, pero ofrece una ventana a la compleja interacción de las hormonas durante el ciclo reproductivo.

Función de los Órganos Reproductivos Masculinos

El this compound se ha utilizado en investigaciones científicas que examinan los efectos de los andrógenos en el desarrollo y la función de los órganos reproductivos masculinos. Su inhibición de la 3β-HSD afecta la biosíntesis de andrógenos, que son cruciales para la salud reproductiva masculina .

Mecanismo De Acción

Target of Action

Epostane primarily targets the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme . This enzyme plays a crucial role in the biosynthesis of progesterone, a hormone that is essential for maintaining pregnancy .

Mode of Action

Epostane functions as an inhibitor of 3β-HSD . By inhibiting this enzyme, Epostane blocks the biosynthesis of progesterone from pregnenolone . It also prevents the conversion of dehydroepiandrosterone to androstenedione . This interaction with its targets results in Epostane functioning as an antiprogestogen .

Biochemical Pathways

The primary biochemical pathway affected by Epostane is the progesterone synthesis pathway . By inhibiting 3β-HSD, Epostane disrupts this pathway, leading to a decrease in progesterone levels . This has downstream effects on pregnancy maintenance, as progesterone is essential for this process .

Pharmacokinetics

It reduces ovarian progesterone levels within 15 minutes of administration, but the production of this steroid rebounds within 2 hours .

Result of Action

The molecular and cellular effects of Epostane’s action primarily involve the disruption of progesterone synthesis . This leads to a temporary decline in local progesterone levels, which interferes with the normal sequence of metabolic events that lead to the rupture of follicles . As a result, Epostane can terminate pregnancy .

Action Environment

The efficacy and stability of Epostane can be influenced by various environmental factors. For instance, the dosage and cycle length can significantly impact its effectiveness . The recommended dosage ranges between 20-40mg per day, with cycle lengths of 4-8 weeks for optimal results . Additionally, the use of liver support supplements like TUDCA and NAC is recommended to mitigate risks associated with Epostane .

Análisis Bioquímico

Biochemical Properties

Epostane’s primary biochemical role is to inhibit the 3β-HSD enzyme . This enzyme is part of the biosynthesis pathway of progesterone from pregnenolone . By inhibiting 3β-HSD, Epostane blocks the production of progesterone, thereby functioning as an antiprogestogen .

Cellular Effects

Epostane has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the biosynthesis of progesterone, a hormone that plays a crucial role in the menstrual cycle, pregnancy, and embryogenesis . The inhibition of progesterone synthesis by Epostane can lead to the termination of pregnancy .

Molecular Mechanism

Epostane exerts its effects at the molecular level primarily through the inhibition of the 3β-HSD enzyme . This enzyme is responsible for converting pregnenolone to progesterone. By inhibiting this enzyme, Epostane prevents the production of progesterone, thereby exerting its antiprogestogenic effects .

Temporal Effects in Laboratory Settings

It is known that Epostane inhibits the 3β-HSD enzyme, which could potentially lead to temporal changes in progesterone levels and related cellular functions .

Dosage Effects in Animal Models

While specific dosage effects of Epostane in animal models are not extensively documented, it is known that Epostane inhibits ovulation in a dose-dependent manner when administered in doses ranging from 1.0–50 mg/rat .

Metabolic Pathways

Epostane is involved in the steroid hormone biosynthesis pathway, where it inhibits the conversion of pregnenolone to progesterone by the 3β-HSD enzyme . This inhibition disrupts the normal metabolic flux of this pathway, leading to decreased levels of progesterone .

Actividad Biológica

Epostane is a synthetic steroid compound known primarily for its role as an inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), an enzyme critical in the biosynthesis of steroid hormones. This inhibition leads to a significant reduction in progesterone levels, making epostane a valuable tool in reproductive health and research. Its biological activity has been studied extensively, revealing various applications, particularly in the context of pregnancy termination and hormonal regulation.

Epostane exerts its biological effects through competitive inhibition of the 3β-HSD enzyme, which is essential for converting pregnenolone to progesterone and other steroid hormones. By blocking this pathway, epostane effectively reduces the levels of progesterone and can influence other hormones such as cortisol and estradiol.

Key Findings on Biological Activity

- Inhibition of Progesterone Synthesis : Epostane has been shown to reduce ovarian progesterone levels significantly. In studies involving immature rats, administration of epostane resulted in a dose-dependent inhibition of ovulation, with maximum effects observed shortly after administration .

- Impact on Estradiol Levels : Alongside progesterone, epostane also inhibits the synthesis of estradiol, maintaining lower levels for an extended period post-administration, which is critical for its antiovulatory effects .

- Clinical Applications : Epostane has been utilized in clinical settings for pregnancy termination. In a study involving women seeking abortion within the first 49 days of gestation, epostane administration led to an 84% complete abortion rate among participants . The treatment involved administering 200 mg four times daily over seven days, with side effects predominantly including nausea.

Summary of Research Findings

Case Study: Termination of Early Pregnancy

A notable case study involved 56 women requesting early pregnancy termination using epostane. The treatment resulted in:

- Complete Abortions : 84% success rate overall; 90% among those completing therapy.

- Side Effects : Predominantly nausea, with some experiencing vaginal bleeding.

- Laboratory Findings : Routine lab values remained normal, although cortisol levels increased post-treatment .

Case Study: Effects in Animal Models

In studies with pregnant goats, epostane was administered to assess its impact on steroidogenesis:

- Progesterone Levels : Reduced to about 20% of baseline within 6 hours.

- Cortisol Response : Cortisol initially decreased but later returned to baseline or exceeded it after 24 hours.

- Labor Outcomes : All treated animals experienced premature delivery within approximately 44 hours post-administration .

Propiedades

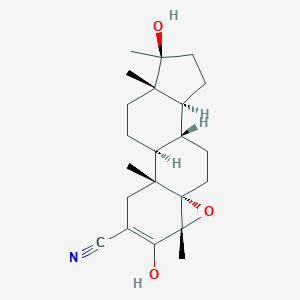

IUPAC Name |

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-18-8-6-16-14(15(18)7-9-20(18,3)25)5-10-22-19(16,2)11-13(12-23)17(24)21(22,4)26-22/h14-16,24-25H,5-11H2,1-4H3/t14-,15-,16-,18-,19+,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETKWEWBSMKADK-GSXVSZIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@]45[C@@]3(CC(=C([C@]4(O5)C)O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80471-63-2 | |

| Record name | Epostane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80471-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epostane [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080471632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPOSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6375T36951 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.